N-{7-oxaspiro[3.5]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide
Description
N-{7-oxaspiro[3.5]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide (CAS: 2189434-02-2) is a synthetic organic compound with the molecular formula C₁₈H₂₅NO₂S and a molecular weight of 319.5 g/mol . Its structure features a cyclopentane ring substituted with a thiophen-2-yl group at the 1-position and a carboxamide group linked to a 7-oxaspiro[3.5]nonane moiety. The spirocyclic ether ring introduces conformational rigidity, which may enhance binding specificity and metabolic stability in pharmacological contexts. The compound’s SMILES representation, O=C(NC1CCC12CCOCC2)C1(c2ccs2)CCCC1, highlights the spatial arrangement of its functional groups .
Properties
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S/c20-16(18(6-1-2-7-18)15-4-3-13-22-15)19-14-5-8-17(14)9-11-21-12-10-17/h3-4,13-14H,1-2,5-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKDMISNBXUDBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3CCC34CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-oxaspiro[35]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{7-oxaspiro[3.5]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitronium ions can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines .
Scientific Research Applications
N-{7-oxaspiro[3.5]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-{7-oxaspiro[3.5]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids, while the carboxamide group can form hydrogen bonds with polar residues .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its spirocyclic ether core and thiophen-2-yl substitution. Below is a comparative analysis with structurally related carboxamide derivatives:
Key Differences and Implications
Spirocyclic vs. Linear Ether Systems: The target compound’s 7-oxaspiro[3.5]nonane ring imposes steric constraints that are absent in the linear tetrahydrofuran substituent of the quinoline-pyrimidine hybrid . This rigidity may enhance receptor selectivity but reduce solubility compared to less constrained analogs.
Thiophene-2-yl derivatives are often associated with stronger aromatic interactions in drug-receptor binding .
Molecular Complexity and Pharmacokinetics: The quinoline-pyrimidine hybrid () exhibits higher molecular weight (532.5 g/mol) and additional functional groups (nitro, cyano), which may improve target affinity but increase metabolic liability compared to the spirocyclic compound .
Pharmacological Potential
Biological Activity
N-{7-oxaspiro[3.5]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Structural Characteristics
The compound is characterized by a spirocyclic structure , which enhances its ability to interact with biological targets. The presence of a thiophene ring contributes to its lipophilicity and biological activity, making it a candidate for various pharmacological applications.
| Property | Details |
|---|---|
| Molecular Formula | C14H19NO2S |
| Molecular Weight | 265.37 g/mol |
| CAS Number | 2320225-03-2 |
| Structural Features | Spirocyclic and thiophene moiety |
Synthesis
The synthesis of this compound typically involves the formation of the spirocyclic core followed by functionalization at the carboxamide position. Key steps include:
- Formation of Spirocyclic Core : Utilizing appropriate reagents and conditions to construct the spiro structure.
- Functionalization : Introducing the thiophene moiety and carboxamide group through targeted reactions.
- Purification and Characterization : Employing techniques such as NMR and mass spectrometry to confirm the structure.
Pharmacological Properties
Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:
- Antitumor Activity : Compounds in this class have shown promise in targeting mutated proteins involved in cancer pathways, such as KRAS G12C mutations. In vivo studies have demonstrated dose-dependent antitumor effects in xenograft models .
- Anti-inflammatory Effects : The spirocyclic structure may modulate inflammatory pathways, potentially leading to analgesic properties similar to other benzamide derivatives .
Case Studies
- Inhibition of KRAS G12C :
- Screening for Biological Activity :
The mechanism of action for this compound likely involves interaction with specific receptors or enzymes implicated in disease pathways:
- Binding Affinity : The compound's structural features allow it to bind effectively within active sites of target proteins, influencing their activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
